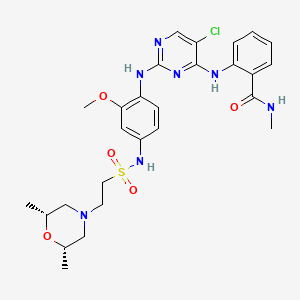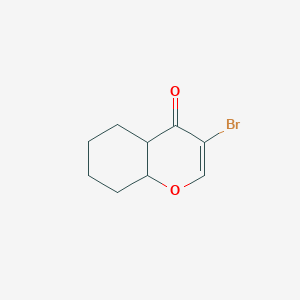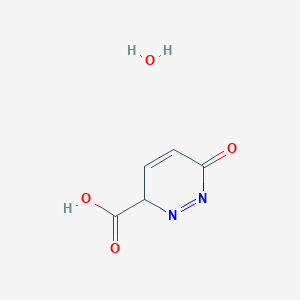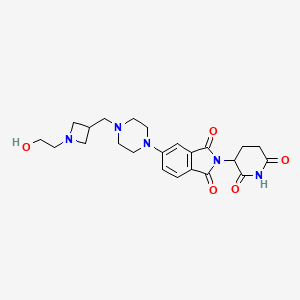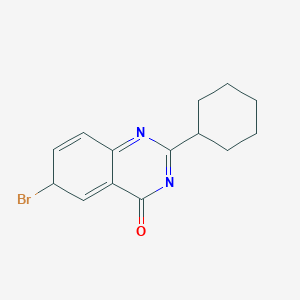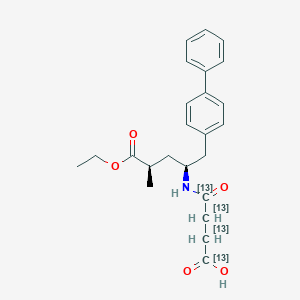
Sacubitril-13C4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sacubitril-13C4, also known as AHU-377-13C4, is a 13C-labeled version of Sacubitril. Sacubitril is an orally active inhibitor of neprilysin, an enzyme responsible for the degradation of natriuretic peptides. These peptides play a crucial role in regulating blood pressure and fluid balance. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Sacubitril due to its stable isotope labeling.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Sacubitril-13C4 involves several steps, including cyclization, addition, debenzylation, ring opening, esterification, and amidation. The process starts with a chiral induction reagent, such as (S)-1-(alpha-aminobenzyl)-2-naphthol, and 2R-methyl-4-oxo-butyric acid. The reaction conditions are carefully controlled to ensure the desired stereochemistry and yield .
Industrial Production Methods
For industrial production, the synthesis of this compound is scaled up using continuous flow methodologies. This approach allows for the intensification of key reactions, such as the Suzuki-Miyaura coupling, facilitated by a heterogeneous palladium catalyst. The process is optimized using statistical methods like Design of Experiments (DoE) to achieve high yields and purity .
化学反应分析
Types of Reactions
Sacubitril-13C4 undergoes various chemical reactions, including:
Oxidation: Conversion of alcohol groups to aldehydes or ketones.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like TEMPO and bleach are used for the oxidation of primary alcohols to aldehydes.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various intermediates and derivatives of this compound, which are used for further synthetic transformations or pharmacokinetic studies.
科学研究应用
Sacubitril-13C4 is widely used in scientific research due to its stable isotope labeling. Its applications include:
Chemistry: Used as a tracer in the study of reaction mechanisms and metabolic pathways.
Biology: Employed in the investigation of enzyme kinetics and protein interactions.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Sacubitril.
Industry: Applied in the development of new pharmaceuticals and the optimization of drug synthesis processes
作用机制
Sacubitril-13C4, like Sacubitril, is a prodrug that is activated to Sacubitrilat (LBQ657) by de-ethylation via esterases. Sacubitrilat inhibits neprilysin, a neutral endopeptidase responsible for the degradation of natriuretic peptides, such as atrial natriuretic peptide, brain natriuretic peptide, and c-type natriuretic peptide. By inhibiting neprilysin, Sacubitrilat increases the levels of these peptides, leading to vasodilation, natriuresis, and diuresis, which help in reducing blood pressure and alleviating heart failure symptoms .
相似化合物的比较
Similar Compounds
Valsartan: An angiotensin II receptor blocker used in combination with Sacubitril.
Enalapril: An angiotensin-converting enzyme inhibitor used for treating hypertension and heart failure.
Ramipril: Another angiotensin-converting enzyme inhibitor with similar applications.
Uniqueness of Sacubitril-13C4
This compound is unique due to its stable isotope labeling, which allows for precise tracking and quantification in pharmacokinetic studies. This feature makes it invaluable for understanding the metabolic pathways and interactions of Sacubitril in the body, providing insights that are not possible with non-labeled compounds .
属性
分子式 |
C24H29NO5 |
|---|---|
分子量 |
415.5 g/mol |
IUPAC 名称 |
4-[[(2S,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxo(1,2,3,4-13C4)butanoic acid |
InChI |
InChI=1S/C24H29NO5/c1-3-30-24(29)17(2)15-21(25-22(26)13-14-23(27)28)16-18-9-11-20(12-10-18)19-7-5-4-6-8-19/h4-12,17,21H,3,13-16H2,1-2H3,(H,25,26)(H,27,28)/t17-,21+/m1/s1/i13+1,14+1,22+1,23+1 |
InChI 键 |
PYNXFZCZUAOOQC-HNGKTKFSSA-N |
手性 SMILES |
CCOC(=O)[C@H](C)C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)N[13C](=O)[13CH2][13CH2][13C](=O)O |
规范 SMILES |
CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


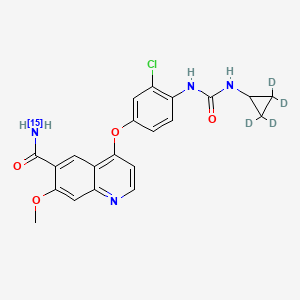
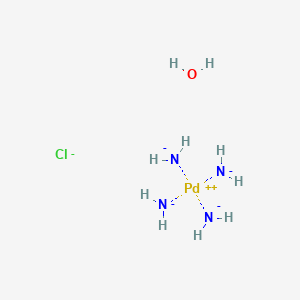
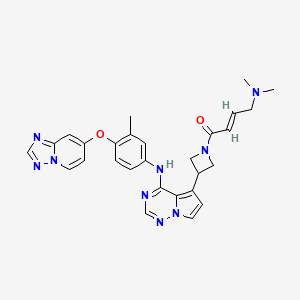
![8-amino-7-[(E)-but-2-enyl]-3-methyl-4,5-dihydropurine-2,6-dione](/img/structure/B12362254.png)

![7-[(4aS,7aS)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazin-6-yl]-8-cyano-6-fluoro-4-oxo-1-(2,2,3,3-tetradeuteriocyclopropyl)quinoline-3-carboxylic acid;hydrochloride](/img/structure/B12362266.png)
![Ditert-butyl 2-imino-4a,6,7,9-tetrahydropyrimido[5,4-e][1,4]diazepine-5,8-dicarboxylate](/img/structure/B12362278.png)
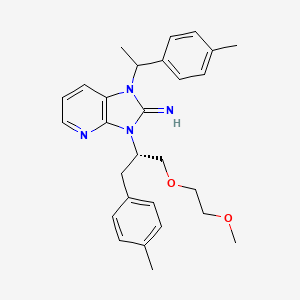
![1-hydroxy-1-[(2R)-4-[5-[(2,3,5,6-tetradeuterio-4-fluorophenyl)methyl]thiophen-2-yl]but-3-yn-2-yl]urea](/img/structure/B12362281.png)
